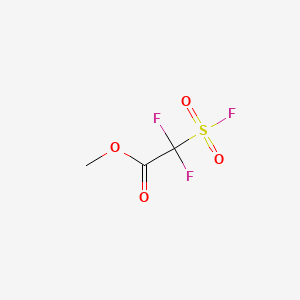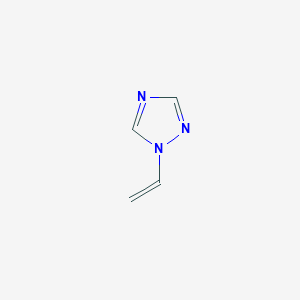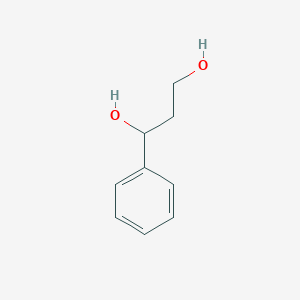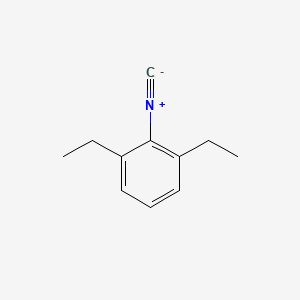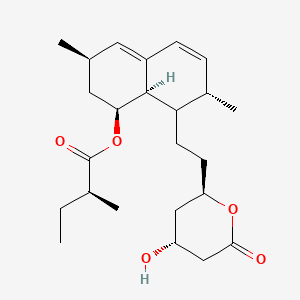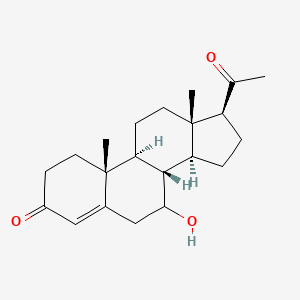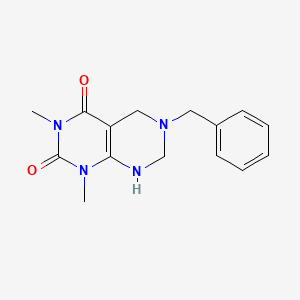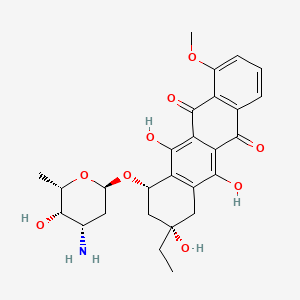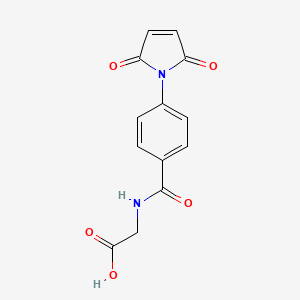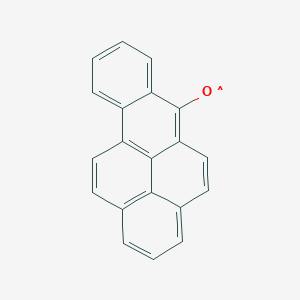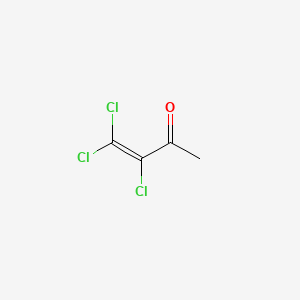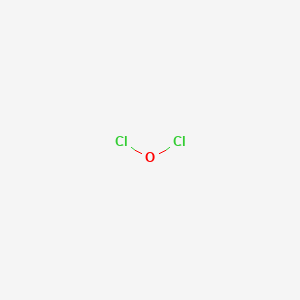
Chlorine monoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment.
Dichloridooxygen is an oxygen halide.
Applications De Recherche Scientifique
Atmospheric Research and Ozone Layer Studies
Chlorine monoxide (ClO) has been extensively studied for its role in atmospheric chemistry, particularly in the stratosphere. Livesey et al. (2003) noted that ClO is critical in stratospheric and mesospheric ozone chemistry, and their research improved the accuracy of lower stratospheric ClO measurements (Livesey et al., 2003). Zafra et al. (1987) found abnormally high concentrations of ClO at low altitudes in the Antarctic spring stratosphere, implicating chlorine in the destruction of Antarctic ozone (Zafra et al., 1987). Furthermore, Crewell et al. (1995) compared ClO measurements from different sensors, highlighting its significance in catalytic ozone destruction (Crewell et al., 1995).
Chemical Properties and Analysis
Studies on the chemical properties of chlorine monoxide have also been conducted. Rochkind and Pimentel (1965) investigated the infrared spectrum and vibrational assignment of ClO, providing insights into its bond characteristics (Rochkind & Pimentel, 1965). Similarly, McLoughlin et al. (1993) conducted high-resolution real-time laser absorption spectroscopy of ClO, advancing the understanding of its spectral properties (McLoughlin et al., 1993).
Environmental and Health Implications
The implications of chlorine monoxide in environmental and health-related studies have been a focus as well. Sander et al. (1989) discussed the role of ClO in the formation of the ClO dimer in the polar stratosphere, which has significant implications for ozone loss (Sander et al., 1989). Cai et al. (2013) explored the reaction kinetics and transformation of antipyrine during chlorination with free chlorine, including ClO, indicating its potential effects in pharmaceutical degradation (Cai et al., 2013).
Propriétés
Numéro CAS |
7791-21-1 |
|---|---|
Nom du produit |
Chlorine monoxide |
Formule moléculaire |
ClO Cl2O |
Poids moléculaire |
86.9 g/mol |
Nom IUPAC |
chloro hypochlorite |
InChI |
InChI=1S/Cl2O/c1-3-2 |
Clé InChI |
RCJVRSBWZCNNQT-UHFFFAOYSA-N |
SMILES |
O(Cl)Cl |
SMILES canonique |
O(Cl)Cl |
Point d'ébullition |
2.2 °C |
Color/Form |
Reddish-brown liquid Yellowish-brown gas Red-yellow gas |
Densité |
3.552 g/L |
melting_point |
-120.6 °C |
Autres numéros CAS |
7791-21-1 |
Description physique |
Chlorine monoxide is a red-yellow gas. Very reactive and unstable. Unusually stored as hydrate in frozen form. Used as a wood bleach, biocide and swimming pool treatment. |
Pictogrammes |
Corrosive; Environmental Hazard |
Solubilité |
Very soluble in water Soluble in carbon tetrachloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

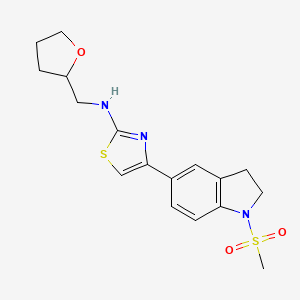
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
